molecular formula C13H11ClO B6370215 2-(3-Chloro-4-methylphenyl)phenol CAS No. 1261943-03-6

2-(3-Chloro-4-methylphenyl)phenol

Cat. No.: B6370215
CAS No.: 1261943-03-6
M. Wt: 218.68 g/mol
InChI Key: FYYCNCAFFKMBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylphenyl)phenol is a chemical compound for research and development applications. Researchers can rely on this product for its documented high purity and quality. It is supplied with comprehensive analytical data to ensure batch-to-batch consistency. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling Precautions: Consult the Safety Data Sheet for proper handling procedures. [Add specific details about the compound's physical properties, solubility, and storage recommendations here.] [Add a detailed explanation of the compound's potential research applications, mechanism of action, and scientific significance here.]

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYCNCAFFKMBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683507
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-03-6
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Benzaldehyde Derivatives

A foundational step in synthesizing phenolic intermediates involves the oxidation of substituted benzaldehydes. For example, the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)phenol using metachloroperbenzoic acid (mCPBA) in dichloromethane achieves yields up to 85% under mild conditions (0°C to room temperature). This method highlights the role of oxidant stoichiometry:

  • Oxidant-to-substrate ratios between 0.1:1 and 10:1 molar significantly impact conversion, with optimal yields observed at a 1:1 ratio.

  • Solvent selection (e.g., CH₂Cl₂) ensures homogeneity and facilitates post-reaction extraction, minimizing byproduct formation.

Regioselective Chlorination Strategies

Directed Chlorination Using Lewis Acid Catalysts

The chlorination of 4-methylphenol to 2-chloro-4-methylphenol, as described in US Patent 5,847,236, demonstrates the critical role of Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and diaryl sulfide additives in achieving high regioselectivity. Key parameters include:

  • Catalyst system : A combination of FeCl₃ (0.1–10 wt%) and diphenyl sulfide (0.1–10 wt%) directs chlorination to the ortho position relative to the methyl group, achieving selectivities >95%.

  • Chlorinating agent : Elemental chlorine or sulfuryl chloride in stoichiometric amounts (0.95–1.1 mol per mole of substrate) ensures complete conversion while minimizing di- or tri-chlorinated byproducts.

Table 1: Catalyst Performance in 4-Methylphenol Chlorination

CatalystAdditiveChlorine (mol)Selectivity (%)Yield (%)
FeCl₃Diphenyl sulfide1.095.894.9
AlCl₃4,4'-Dichloro-diphenyl sulfide1.195.995.2
FeCl₃None1.076.472.1

Adapting this methodology for 2-(3-Chloro-4-methylphenyl)phenol would require introducing the chloro group at the meta position relative to the methyl group. This could involve modifying the directing effects of substituents or employing alternative catalysts (e.g., ZrCl₄, as seen in) to alter regioselectivity.

Biphenyl Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl backbone in this compound may leverage palladium-catalyzed cross-coupling between aryl halides and boronic acids. For instance:

  • Coupling 3-chloro-4-methylphenylboronic acid with 2-bromophenol in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) could yield the target compound.

  • Reaction conditions : Temperatures of 80–100°C in a mixed solvent system (e.g., toluene/ethanol) typically achieve conversions >80% for analogous biphenyl syntheses.

Ullmann-Type Coupling

Copper-mediated coupling of 2-iodophenol with 3-chloro-4-methyliodobenzene offers an alternative route. However, this method often requires higher temperatures (120–150°C) and extended reaction times, potentially leading to dehalogenation or homo-coupling side reactions.

Sequential Functionalization Approaches

Chlorination Post-Coupling

A sequential strategy involves first synthesizing the biphenyl framework (e.g., 2-(4-methylphenyl)phenol) followed by regioselective chlorination. The challenge lies in achieving meta-chlorination relative to the methyl group, which may require:

  • Directed ortho-metalation : Using a directing group (e.g., -OH) to position the chloro group via intermediate metallation.

  • Electrophilic aromatic substitution : Employing Cl₂ or N-chlorosuccinimide (NCS) with a Lewis acid catalyst (e.g., FeCl₃) under controlled conditions.

Table 2: Chlorination Efficiency with Different Reagents

SubstrateChlorinating AgentCatalystTemp (°C)Para:Meta Ratio
2-(4-Methylphenyl)phenolCl₂FeCl₃251:2.5
2-(4-Methylphenyl)phenolNCSZrCl₄-781:4.1

Data extrapolated from.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

Industrial applications prioritize solvent recyclability and catalyst reuse. For example:

  • CH₂Cl₂ recovery : Distillation post-reaction achieves >90% solvent recovery in oxidation steps.

  • Lewis acid catalysts : FeCl₃ and AlCl₃ can be precipitated and reused after aqueous workup, though activity may decrease by 10–15% per cycle.

Byproduct Management

  • Oxidative byproducts : Sodium bisulfite (NaHSO₃) quenching effectively removes residual oxidants (e.g., mCPBA).

  • Chlorination residues : Saturated NaHCO₃ washes neutralize acidic byproducts and isolate phenolic products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituent Positions Key Functional Groups
2-(3-Chloro-4-methylphenyl)phenol C₁₃H₁₁ClO 3-Cl, 4-CH₃ (on biphenyl) Phenol (-OH)
4-Chloro-3-methylphenol C₇H₇ClO 4-Cl, 3-CH₃ Phenol (-OH)
4-Chloro-2-methylphenol C₇H₇ClO 4-Cl, 2-CH₃ Phenol (-OH)
2-Chlorophenol C₆H₅ClO 2-Cl Phenol (-OH)
3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea (Chlorotoluron) C₁₀H₁₂ClN₂O 3-Cl, 4-CH₃ (on phenyl) Urea (-N-C(=O)-N-)

Key Observations :

  • Steric and Electronic Effects: The biphenyl backbone of this compound introduces steric hindrance and extended π-conjugation, which may reduce solubility in polar solvents compared to monosubstituted analogs like 4-chloro-3-methylphenol .
  • Hydrogen Bonding: The phenolic -OH group enables hydrogen bonding, similar to other chlorophenols. However, the bulky 3-chloro-4-methylphenyl substituent may restrict intermolecular interactions compared to smaller derivatives like 2-chlorophenol .
Physicochemical Properties
Property This compound (Inferred) 4-Chloro-3-methylphenol 2-Chlorophenol
Melting Point Likely >150°C (due to biphenyl rigidity) 115–117°C 8–10°C
Water Solubility Low (hydrophobic substituents) 1.2 g/L 28.5 g/L
LogP (Partition Coefficient) ~3.5 (estimated) 2.7 2.15

Notes:

  • The higher molecular weight and biphenyl structure of this compound likely result in reduced water solubility compared to simpler chlorophenols .
  • LogP values suggest increased lipophilicity, enhancing membrane permeability in biological systems.

Q & A

Q. Resolution Strategy :

Meta-analysis : Normalize data using standardized protocols (e.g., CLSI guidelines).

SAR Studies : Synthesize derivatives with controlled substituents and test under identical conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; LD₅₀ = 320 mg/kg in rats).
  • Ventilation : Use fume hoods due to volatile chlorinated byproducts .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid dioxin formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.